Here are some specific research applications of DEACM:
DEACM can be covalently linked to biomolecules like antibodies, proteins, and nucleic acids. This labeling allows researchers to track the location and movement of these biomolecules within cells and tissues using fluorescence microscopy.
DEACM's ability to emit light upon excitation makes it ideal for visualizing specific cellular components in living cells. This allows researchers to study cellular processes like protein trafficking and organelle function.
DEACM's fluorescence properties can be altered in response to the presence of specific analytes. This makes it a promising candidate for developing biosensors for detecting various environmental and biological substances.
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-diethylamino-4-hydroxymethylcoumarin, is a synthetic compound belonging to the class of coumarins. It has a molecular formula of C₁₄H₁₇N₁O₃ and a molecular weight of approximately 247.29 g/mol. This compound features a hydroxymethyl group at the 4-position and a diethylamino group at the 7-position of the coumarin structure, contributing to its unique chemical properties and biological activities .
There is no current information available on the specific mechanism of action of DEACM-OH. However, considering its structural similarity to other chromenones with reported biological activities, DEACM-OH might possess interesting properties for further investigation. Some chromenones have been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities [, ].
These reactions highlight its potential as a versatile building block in organic synthesis .
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exhibits significant biological activities:
The synthesis of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one typically involves several steps:
These methods allow for the efficient production of the compound with controlled purity and yield .
This compound finds applications in various fields:
Interaction studies involving 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one have revealed:
These studies are crucial for understanding its pharmacokinetics and therapeutic potential .
Several compounds share structural similarities with 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Diethylamino-4-methylcoumarin | C₁₄H₁₇N₁O₂ | Methyl group instead of hydroxymethyl |
7-Hydroxycoumarin | C₉H₆O₃ | Lacks diethylamino group; known for fluorescence |
Coumarin | C₉H₆O₂ | Basic structure; widely studied for various applications |
The uniqueness of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other coumarins. Its ability to act as both an antimicrobial agent and a fluorescent probe distinguishes it from similar compounds, making it a valuable candidate for diverse applications in medicinal chemistry and biochemistry .
Irritant